molecular formula C20H20BrNO4 B287957 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

カタログ番号 B287957
分子量: 418.3 g/mol
InChIキー: OBUWYASQHPGXCY-UXBLZVDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one, also known as BRD7378, is a small molecule inhibitor that has been widely used in scientific research for its ability to target specific proteins and enzymes.

作用機序

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one works by inhibiting the activity of specific proteins and enzymes in cells. Specifically, it targets a family of proteins known as bromodomain and extra-terminal domain (BET) proteins, which are involved in gene transcription and regulation. By inhibiting BET proteins, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can alter gene expression patterns and affect cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one depend on the specific cellular context and the proteins and enzymes targeted by the compound. In cancer cells, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can induce cell cycle arrest and apoptosis, leading to reduced tumor growth and metastasis. In neurons, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can protect against oxidative stress and inflammation, leading to improved cognitive function and neuronal survival. In cardiovascular cells, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one can reduce inflammation and fibrosis, leading to improved heart function and reduced risk of heart failure.

実験室実験の利点と制限

One advantage of using 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in lab experiments is its specificity for BET proteins, which allows researchers to target specific cellular processes and pathways. Additionally, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its relatively low potency compared to other small molecule inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.

将来の方向性

There are several future directions for research involving 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials for cancer and other diseases. Another area of interest is the identification of novel targets and pathways that can be modulated by BET inhibitors, which may lead to new therapeutic approaches for a variety of diseases. Finally, further studies are needed to better understand the biochemical and physiological effects of 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one in different cellular contexts and disease models.

合成法

The synthesis of 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form the intermediate compound 3-(2,4-dimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with 4-bromo-1,3-cyclohexadiene to form the final product, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. The overall yield of the synthesis is approximately 20%.

科学的研究の応用

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurodegenerative disease research, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease research, 4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to reduce inflammation and improve heart function in animal models of heart failure.

特性

製品名

4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

分子式

C20H20BrNO4

分子量

418.3 g/mol

IUPAC名

4-bromo-2-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H20BrNO4/c1-4-22-17-9-7-14(21)11-16(20(17)24)18(23)10-6-13-5-8-15(25-2)12-19(13)26-3/h5-12H,4H2,1-3H3,(H,22,24)/b10-6+

InChIキー

OBUWYASQHPGXCY-UXBLZVDNSA-N

異性体SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC)Br

正規SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=C(C=C(C=C2)OC)OC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。